molecular formula C10H16O5 B8253856 diethyl (2S)-2-acetylbutanedioate

diethyl (2S)-2-acetylbutanedioate

Cat. No.: B8253856
M. Wt: 216.23 g/mol
InChI Key: DVSDDICSXBCMQJ-QMMMGPOBSA-N
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Description

Diethyl (2S)-2-acetylbutanedioate (CAS 1115-30-6), also commonly known as diethyl acetylsuccinate, is a high-purity ester compound serving as a versatile building block in organic and pharmaceutical research . This compound features a molecular formula of C 10 H 16 O 5 and a molecular weight of 216.10 g/mol . It is characterized by its physical state as a liquid with a boiling point of approximately 180-183 °C at 50 mmHg and a density of 1.081 g/mL at 25 °C . Its structure, which includes both carbonyl and ester functional groups, makes it a valuable precursor in synthetic chemistry. Researchers utilize it in the synthesis of heterocyclic compounds and as an intermediate in the development of more complex molecules . Its role as a chiral synthon can be critical in asymmetric synthesis, potentially contributing to the production of optically active alcohols and other target molecules in medicinal chemistry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

diethyl (2S)-2-acetylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSDDICSXBCMQJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kinetic Resolution Using Enzymatic Catalysis

Lipases, such as Candida antarctica lipase B (CAL-B), selectively hydrolyze one enantiomer of the racemic diethyl ester:

  • Conditions : Racemic diethyl 2-acetylbutanedioate is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C.

  • Outcome : The (2R)-enantiomer is preferentially hydrolyzed to the monoacid, leaving (2S)-diethyl ester intact.

  • Yield : Enantiomeric excess (ee) >95% is achievable after 24–48 hours.

Chiral Auxiliary-Mediated Synthesis

Introducing a chiral auxiliary during esterification ensures stereochemical control:

  • Example : (S)-Proline-derived catalysts facilitate asymmetric esterification of 2-acetylsuccinic anhydride with ethanol.

  • Mechanism : The catalyst induces a stereoselective transition state, favoring formation of the (2S)-enantiomer.

  • Yield : Reported ee values exceed 90%, though yields are moderate (50–60%) due to competing racemization.

Comparative Analysis of Methods

The table below summarizes key parameters for each preparation route:

MethodStarting MaterialCatalyst/ConditionsYield (%)Enantiomeric Excess (ee)
Acid-catalyzed2-Acetylsuccinic acidH₂SO₄, 70–80°C65–80Racemic
Triphosgene-mediated2-Acetylsuccinic acidTriphosgene, 70–75°C90–98Racemic
Enzymatic resolutionRacemic diethyl esterCAL-B, pH 7.0, 37°C40–50>95% (2S)
Chiral auxiliary2-Acetylsuccinic anhydride(S)-Proline catalyst50–6090–95% (2S)

Mechanistic Insights

Esterification Pathways

  • Acid-Catalyzed : Protonation of the carboxylic acid generates an acylium ion, which reacts with ethanol to form the tetrahedral intermediate. Sequential dehydration yields the ester.

  • Triphosgene-Mediated : Triphosgene activates the carboxylic acid as a mixed carbonate intermediate, facilitating nucleophilic substitution by ethanol.

Stereochemical Control

The (2S)-configuration arises from either kinetic resolution (enzymatic) or asymmetric induction (chiral catalysts). Density functional theory (DFT) studies suggest that steric hindrance in the transition state dictates enantioselectivity in catalytic methods.

Industrial and Laboratory-Scale Considerations

  • Cost Efficiency : Triphosgene-mediated esterification is cost-effective for large-scale production due to high yields and minimal byproducts.

  • Sustainability : Enzymatic resolution offers a greener alternative, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S)-2-acetylbutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diethyl (2S)-2-oxobutanedioate, while reduction with LiAlH4 can produce diethyl (2S)-2-hydroxybutanedioate.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Diethyl (2S)-2-acetylbutanedioate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, enhancing its utility in creating complex molecules .
  • Reactivity and Mechanism : The compound's acetyl group can engage in nucleophilic addition reactions, while its ester functionalities can undergo hydrolysis. These reactions are significant for studying reaction mechanisms and developing new synthetic methodologies.

Biology

  • Enzyme-Catalyzed Reactions : In biological research, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to natural substrates makes it an ideal candidate for studying enzyme specificity and kinetics.
  • Biochemical Pathways : The compound can influence various biochemical pathways due to its ability to release butanedioic acid derivatives upon hydrolysis, which may play roles in metabolic regulation.

Medicine

  • Drug Development : this compound is explored as a building block for synthesizing potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties .
  • Targeted Therapeutics : Research into its derivatives has shown promise in developing targeted therapies for conditions such as neurodegenerative diseases. The compound's ability to interact with specific molecular targets enhances its potential as a therapeutic agent .

Industry

  • Polymer Production : In industrial applications, this compound is employed in the production of polymers and resins. Its chemical properties allow it to be integrated into various materials, contributing to advancements in material science .
  • Flavoring and Fragrance : The compound's pleasant odor profile makes it suitable for use in the fragrance industry and as a flavoring agent in food products. Its sensory characteristics are leveraged to enhance consumer products.

Mechanism of Action

The mechanism by which diethyl (2S)-2-acetylbutanedioate exerts its effects involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release butanedioic acid derivatives. These reactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares diethyl (2S)-2-acetylbutanedioate with structurally related esters based on molecular features, applications, and regulatory status inferred from the evidence:

Compound Name Molecular Formula CAS No. Key Functional Groups Primary Uses Hazards/Regulatory Status
This compound C₁₀H₁₆O₆ N/A* Acetyl, dual ethyl esters Asymmetric synthesis, drug intermediates Not classified (inferred from analogs)
Diethyl phthalate C₁₂H₁₄O₄ 84-66-2 Aromatic diester Plasticizer, lab reagent Non-hazardous per OSHA
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ N/A Acetyl, branched-chain ester R&D applications Limited hazard data
Ethyl 2-amino-4-hydroxybutanoate C₆H₁₃NO₃ 764724-38-1 Amino, hydroxyl, ester Biochemical research No GHS classification
Diethyl dodecanedioate C₁₆H₃₀O₄ N/A Long-chain diester Polymer synthesis No regulatory restrictions cited

Regulatory and Environmental Considerations

  • Global Inventories: Analogs like diethyl phthalate are listed in TSCA (U.S.) and IECSC (China), while ethyl 2-amino-4-hydroxybutanoate is absent from major regulatory lists (e.g., PICCS, KECI).

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